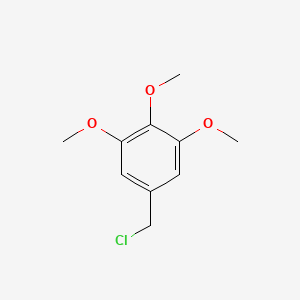

3,4,5-Trimethoxybenzyl chloride

概要

説明

3,4,5-Trimethoxybenzyl chloride: is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . It is a derivative of benzyl chloride where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

準備方法

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl chloride can be synthesized from 3,4,5-trimethoxybenzyl alcohol through chlorination. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination of 3,4,5-trimethoxybenzyl alcohol can be performed using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a catalyst to increase the reaction rate and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The benzyl chloride group undergoes S<sub>N</sub>2 reactions with diverse nucleophiles, forming derivatives critical in pharmaceutical and material science applications.

Key Reactions:

-

Amine Alkylation :

Reacts with primary/secondary amines to form substituted benzylamines.

Example : Condensation with 4-aminophenazone or 2-aminopyridine yields bioactive intermediates . Conditions : Typically performed in inert solvents (e.g., benzene) with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) . -

Alcohol/Ester Formation :

Reacts with alcohols to form benzyl ethers.

Example : Reaction with 2-chloroethanol produces 3,4,5-trimethoxybenzyl-2-chloroethyl ether .

Conditions : Anhydrous benzene, potassium carbonate, reflux .

| Nucleophile | Product | Application | Reference |

|---|---|---|---|

| Morpholine | Benzylmorpholine | CNS-active compounds | |

| 4-Aminophenazone | Antipyretic intermediates | Drug synthesis | |

| 2-Chloroethanol | Benzyl ether | Polymer precursors |

Mechanism:

- Phosphonium Salt Formation :

Reacts with triphenylphosphine (PPh<sub>3</sub>) to form triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride . - Alkene Synthesis :

Deprotonation with strong bases (e.g., NaOH) generates ylides, which react with aldehydes/ketones to form alkenes .

Example : Synthesis of antifungal chalcones via Knoevenagel condensation .

Condensation Reactions

Used in constructing heterocyclic frameworks and natural product analogs.

Case Study: Anticancer Chalcones

- Reaction : Condensation with acetophenone derivatives yields chalcones with antiproliferative activity .

- Conditions : Catalytic base (e.g., piperidine), ethanol, reflux .

| Substrate | Product | Biological Activity | Reference |

|---|---|---|---|

| 4-Methoxyacetophenone | Trimethoxychalcone | Anticancer (IC<sub>50</sub> ~0.21–6.0 nM) |

科学的研究の応用

Pharmaceutical Synthesis

Key Intermediate in Drug Development

3,4,5-Trimethoxybenzyl chloride is primarily utilized in the synthesis of various pharmaceutical agents, especially those aimed at treating cancer and inflammatory diseases. It acts as a precursor for synthesizing compounds that exhibit anti-cancer properties.

Case Study: Anti-Cancer Agents

In a study focused on the development of new anti-cancer drugs, researchers synthesized derivatives of this compound that demonstrated potent activity against specific cancer cell lines. The modifications made to the benzyl chloride structure enhanced the efficacy and selectivity of these compounds.

Organic Synthesis

Construction of Complex Molecules

The compound is extensively used in organic chemistry for constructing complex molecules. Its reactivity allows chemists to create new compounds with desirable properties through various synthetic pathways.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Alkylated products |

| Friedel-Crafts Reaction | Lewis acid catalysis | Aromatic derivatives |

| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

Material Science

Development of Advanced Materials

In material science, this compound is employed in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances chemical stability and performance.

Case Study: Polymer Coatings

Research demonstrated that incorporating this compound into polymer coatings resulted in improved resistance to environmental degradation. The modified coatings exhibited enhanced durability and longevity compared to traditional formulations.

Agricultural Chemicals

Formulation of Agrochemicals

The compound plays a significant role in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are more environmentally friendly.

Data Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | Glyphosate derivatives | Weed control |

| Insecticides | Pyrethroid analogs | Pest management |

| Fungicides | Triazole derivatives | Fungal disease control |

Research and Development

Academic and Industrial Research

this compound is valuable in both academic and industrial research settings. It aids researchers in exploring new chemical reactions and mechanisms.

Case Study: Mechanistic Studies

A series of mechanistic studies involving this compound have provided insights into reaction pathways that lead to complex organic transformations. These studies have implications for developing new synthetic methodologies.

作用機序

The mechanism of action of 3,4,5-trimethoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The presence of electron-donating methoxy groups on the benzene ring increases the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzyl position.

類似化合物との比較

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxybenzoic acid

- 3,4,5-Trimethoxybenzyl alcohol

- 3,4,5-Trimethoxybenzoyl chloride

Comparison: 3,4,5-Trimethoxybenzyl chloride is unique due to its reactivity as a benzyl chloride derivative with three methoxy groups. This makes it more reactive in nucleophilic substitution reactions compared to its analogs like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid, which are primarily used in oxidation and reduction reactions . The presence of the methoxy groups also influences the compound’s solubility and stability, making it suitable for specific synthetic applications .

生物活性

3,4,5-Trimethoxybenzyl chloride (TMBC), a compound derived from the trimethoxybenzyl moiety, has attracted attention due to its potential biological activities. This article explores the biological activity of TMBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13ClO3

- Molecular Weight : 230.645 g/mol

- CAS Number : 3840-30-0

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of TMBC and its derivatives. For instance, a series of compounds synthesized from this compound demonstrated significant inhibitory effects on various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzyl chloride moiety could enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| TMBC Derivative A | HeLa | 11.70 | Strong inhibitor |

| TMBC Derivative B | A549 | 8.00 | Enhanced activity |

| TMBC Derivative C | MDA-MB-231 | 4.12 | High potency |

The most potent derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like docetaxel, suggesting that TMBC derivatives could serve as viable candidates for cancer therapy .

2. Neuroprotective Effects

TMBC has also been studied for its neuroprotective properties. A recent study investigated its effects on ischemia-reperfusion injury in neuronal cells, revealing that TMBC significantly improved cell survival rates and reduced apoptosis markers.

- Key Findings :

- Increased levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were observed post-treatment.

- The compound activated the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

The protective effects were quantified as follows:

| Concentration (µM) | Cell Survival Rate (%) |

|---|---|

| 0.1 | 58.57 |

| 0.3 | 62.17 |

| 1.0 | 72.26 |

These results indicate that TMBC not only protects neuronal cells but also promotes axonal regeneration following injury .

3. Antimicrobial Activity

TMBC has demonstrated antimicrobial activity against various pathogens. Its derivatives were tested against bacterial strains, showing significant inhibition of growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

This suggests that TMBC could be explored further as a lead compound in developing new antimicrobial agents .

The biological activities of TMBC can be attributed to several mechanisms:

- GABA Receptor Modulation : Similar compounds have been shown to act as GABAA/BZ receptor agonists, which may underlie their sedative and anticonvulsant effects .

- Antioxidant Activity : The increase in antioxidant enzyme levels suggests that TMBC may mitigate oxidative stress in cells, a common pathway in neuroprotection .

- Inhibition of Drug Efflux Proteins : Some derivatives of TMBC have been reported to inhibit P-glycoprotein (P-gp), enhancing the efficacy of concurrent chemotherapeutics by preventing drug efflux from cancer cells .

Case Study 1: Neuroprotection in Ischemic Models

In a controlled study involving PC12 cells subjected to ischemic conditions, treatment with TMBC resulted in a significant reduction in cell death markers such as cleaved caspases and Bax protein levels while increasing Bcl-2 levels—indicating enhanced survival pathways .

Case Study 2: Antitumor Efficacy Against HeLa Cells

A series of TMBC derivatives were tested against HeLa cells, where one derivative exhibited an IC50 value of 11.70 µM, showcasing its potential as an effective anticancer agent compared to traditional treatments .

特性

IUPAC Name |

5-(chloromethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUQNNAKXZSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191741 | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-30-0 | |

| Record name | 3,4,5-Trimethoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3840-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?

A1: Two main synthetic routes have been reported:

- Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.

- Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.

Q2: What is the reported yield for these synthetic routes?

A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].

Q3: What are the applications of this compound in chemical synthesis?

A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。